molecular formula C11H26N2O3 B8755352 2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS- CAS No. 10507-78-5

2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-

Cat. No.: B8755352
CAS No.: 10507-78-5
M. Wt: 234.34 g/mol
InChI Key: QDXBTXHLQHMWCP-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is a chemical compound with the molecular formula C11H26N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxypropyl and aminoethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- typically involves the reaction of 2-aminoethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: 2-aminoethanol and propylene oxide.

    Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C with a catalyst such as sodium hydroxide.

    Product Formation: The reaction yields 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and aminoethyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-((2-Hydroxyethyl)imino)bis-2-propanol
  • Bis(2-hydroxypropyl)amine
  • 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)

Uniqueness

2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is unique due to its specific combination of hydroxypropyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups are essential for activity.

Properties

CAS No.

10507-78-5

Molecular Formula

C11H26N2O3

Molecular Weight

234.34 g/mol

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethylamino]propan-2-ol

InChI

InChI=1S/C11H26N2O3/c1-9(14)6-12-4-5-13(7-10(2)15)8-11(3)16/h9-12,14-16H,4-8H2,1-3H3

InChI Key

QDXBTXHLQHMWCP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN(CC(C)O)CC(C)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(V-a): Propylene oxide (181.6 g, 0.3 mol) in 25 mL of absolute ethanol was added dropwise for 4.5 hours to a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (IV-a) (55 g, 0.3 mol) in 50 mL each of absolute ethanol, methanol and distilled water at 80° C. The reaction mixture was cooled and concentrated to give a milky white viscous suspension. The suspension was dissolved in ether and dried over anhydrous sodium sulfate. Unreacted (IV-a) precipitated and was removed by filtration. Ether was removed from the clear filtrate to produce a viscous liquid. Fractional distillation of the oil produced N,N,N'-tris(2-hydroxypropyl)ethylenediamine[bp. 140° C. at 0.15 mm; yield 55 percent; IR(neet); 3350(broad OH); NMR(CDCl3): δ 3.8(broad m,3H); 2.5(broad m,10H); 1.1(d,9H)].
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181.6 g
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55 g
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25 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Examples of suitable hydroxyalkylated ethylenediamines include, but are not limited to N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine and N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. N-hydroxyethyl, N,N′,N′-tris(2-hydroxypropyl)ethylenediamine, and combinations of two or more thereof will not give solid. Preferably the hydroxyalkylated ethylenediamine is N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine or N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. The hydroxyalkylated ethylene diamine, N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine, is available commercially, for example, from BASF Corporation, Mount Olive, N.J., under the name QUADROL polyol.
[Compound]
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hydroxyalkylated ethylenediamines
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